Xylopentaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

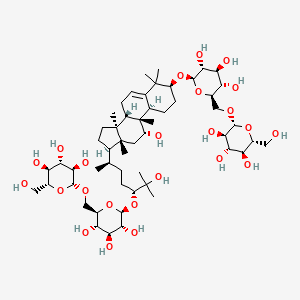

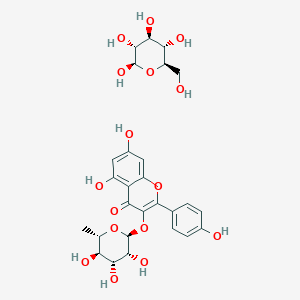

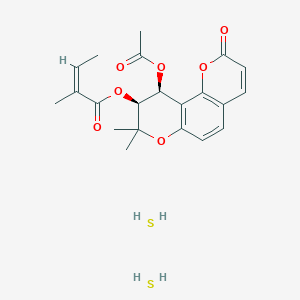

Xylopentaose is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds It is derived from xylan, a major component of hemicellulose found in plant cell walls

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xylopentaose can be synthesized through the enzymatic hydrolysis of xylan. Enzymes such as endo-1,4-β-xylanase and β-xylosidase are commonly used to break down xylan into xylooligosaccharides, including this compound . The hydrolysis process typically involves incubating xylan with these enzymes at optimal conditions, such as a temperature of 50-60°C and a pH of 5.0-6.0 .

Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic biomass, such as agricultural residues or wood chips. The biomass is pretreated using methods like alkali pretreatment to increase the accessibility of xylan. Enzymatic hydrolysis is then carried out using recombinant strains of microorganisms that produce high levels of xylanase and xylosidase . The resulting xylooligosaccharides are purified using techniques like nanofiltration .

Análisis De Reacciones Químicas

Types of Reactions: Xylopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Enzymatic hydrolysis by xylanases and xylosidases results in the breakdown of this compound into smaller xylooligosaccharides and xylose . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized xylooligosaccharides .

Common Reagents and Conditions:

Hydrolysis: Enzymes such as endo-1,4-β-xylanase and β-xylosidase at 50-60°C and pH 5.0-6.0.

Oxidation: Hydrogen peroxide under mild conditions.

Major Products:

Hydrolysis: Xylose, xylobiose, xylotriose.

Oxidation: Oxidized xylooligosaccharides.

Aplicaciones Científicas De Investigación

Xylopentaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.

Medicine: Potential use in developing functional foods and dietary supplements that improve gut health.

Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.

Mecanismo De Acción

Xylopentaose exerts its effects primarily through its interaction with enzymes and gut microbiota. As a prebiotic, it is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health . The molecular targets include various glycoside hydrolases that cleave the β-1,4-glycosidic bonds in this compound .

Comparación Con Compuestos Similares

Xylobiose: Composed of two xylose units.

Xylotriose: Composed of three xylose units.

Xylotetraose: Composed of four xylose units.

Xylohexaose: Composed of six xylose units.

Comparison: Xylopentaose is unique due to its specific chain length, which influences its prebiotic properties and enzymatic degradation patterns. Compared to shorter xylooligosaccharides like xylobiose and xylotriose, this compound provides a more sustained release of xylose upon hydrolysis . This makes it particularly valuable in applications requiring gradual fermentation and prolonged prebiotic effects .

Propiedades

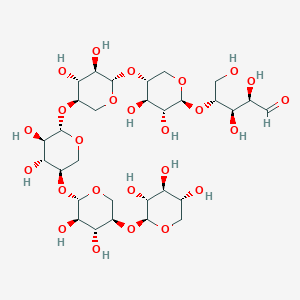

IUPAC Name |

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYKZRBIPFMGGG-RMQOEOBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6R)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B8087298.png)

![(3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8087302.png)

![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8087304.png)

![(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8087359.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate](/img/structure/B8087361.png)